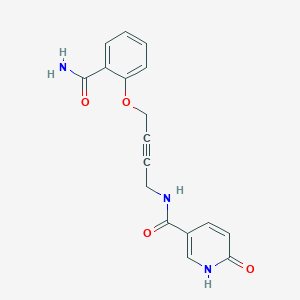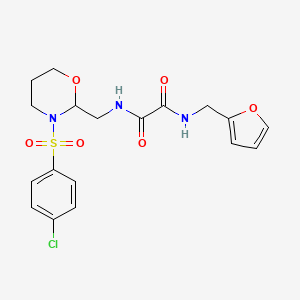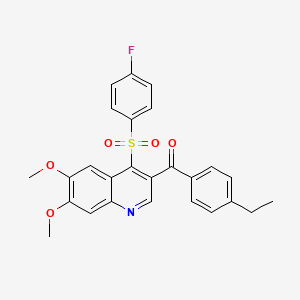
4-(4-Chlorophenyl)-1,3-thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine, focusing on six unique fields:
Antiviral Agents
4-(4-Chlorophenyl)-1,3-thiazol-5-amine has shown potential as an antiviral agent. Research indicates that derivatives of this compound can inhibit the replication of certain viruses, making it a candidate for developing antiviral drugs. Its structure allows it to interfere with viral enzymes or proteins, thereby preventing the virus from multiplying .
Antibacterial Applications
This compound has been studied for its antibacterial properties. It can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to the death of bacterial cells. This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains .
Antifungal Agents
4-(4-Chlorophenyl)-1,3-thiazol-5-amine has also been explored for its antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell membrane integrity or metabolic processes. This application is particularly valuable in agriculture to protect crops from fungal infections .
Anticancer Research
In the field of oncology, 4-(4-Chlorophenyl)-1,3-thiazol-5-amine has been investigated for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells or inhibit their proliferation. This makes it a potential candidate for developing chemotherapeutic agents .
Agricultural Pesticides
This compound has applications in agriculture as a pesticide. Its ability to act against a variety of pests, including insects and fungi, makes it useful for protecting crops. It can be formulated into sprays or coatings to prevent pest infestations and improve crop yields .
Pharmaceutical Intermediates
4-(4-Chlorophenyl)-1,3-thiazol-5-amine is used as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to be modified into different derivatives that can serve as active ingredients in medications for various diseases .
Neuroprotective Agents
Research has also explored the neuroprotective effects of this compound. It has shown potential in protecting nerve cells from damage due to oxidative stress or neurotoxins. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
Lastly, 4-(4-Chlorophenyl)-1,3-thiazol-5-amine has been studied for its anti-inflammatory properties. It can inhibit the production of inflammatory mediators in the body, making it a potential candidate for treating inflammatory conditions such as arthritis .
These diverse applications highlight the versatility and potential of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine in various scientific research fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
This could involve binding to specific receptors or enzymes, altering their function and triggering downstream effects .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed, metabolized, and excreted, with good bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as reducing reactive oxygen species levels and boosting the glutathione system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTRFFRSGLDMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-thiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)

![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)
![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)
![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)
![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)

